molecular formula C9H19NO2 B15094961 4-[(3-Methylbutyl)amino]butanoic acid

4-[(3-Methylbutyl)amino]butanoic acid

Cat. No.: B15094961
M. Wt: 173.25 g/mol
InChI Key: HJNSJTBPIWSDLA-UHFFFAOYSA-N
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Description

4-[(3-Methylbutyl)amino]butanoic acid is an organic compound with the molecular formula C9H19NO2 It is a derivative of butanoic acid, where the amino group is substituted with a 3-methylbutyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(3-Methylbutyl)amino]butanoic acid typically involves the reaction of butanoic acid derivatives with 3-methylbutylamine. One common method is the amidation reaction, where butanoic acid is reacted with 3-methylbutylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(3-Methylbutyl)amino]butanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(3-Methylbutyl)amino]butanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biological systems and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(3-Methylbutyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    4-(Methylamino)butanoic acid: Similar structure but with a methyl group instead of a 3-methylbutyl group.

    3-Aminobutanoic acid: Lacks the 3-methylbutyl substitution.

    Butanoic acid, 2-methyl-, 3-methylbutyl ester: An ester derivative with a different functional group.

Uniqueness

This uniqueness makes it a valuable compound for targeted research and industrial applications .

Properties

Molecular Formula

C9H19NO2

Molecular Weight

173.25 g/mol

IUPAC Name

4-(3-methylbutylamino)butanoic acid

InChI

InChI=1S/C9H19NO2/c1-8(2)5-7-10-6-3-4-9(11)12/h8,10H,3-7H2,1-2H3,(H,11,12)

InChI Key

HJNSJTBPIWSDLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCCCC(=O)O

Origin of Product

United States

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